molecular formula C15H33N B1583428 Triisopentylamine CAS No. 645-41-0

Triisopentylamine

Cat. No. B1583428
CAS RN: 645-41-0
M. Wt: 227.43 g/mol
InChI Key: QKVUSSUOYHTOFQ-UHFFFAOYSA-N
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Description

Triisopentylamine, also known as Triisoamylamine, is a chemical compound with the linear formula [(CH3)2CHCH2CH2]3N . It has a molecular weight of 227.43 .


Molecular Structure Analysis

The molecular structure of Triisopentylamine is represented by the linear formula [(CH3)2CHCH2CH2]3N . This indicates that the molecule consists of three isopentyl groups attached to a central nitrogen atom.


Physical And Chemical Properties Analysis

Triisopentylamine is a liquid at room temperature . It has a refractive index of 1.433 . The boiling point is between 265-270 °C , and it has a density of 0.782 g/mL at 20 °C .

Scientific Research Applications

Photovoltaic Materials

Triisopentylamine and its derivatives, specifically triarylamine, have been extensively utilized in the development of opto- and electro-active materials. Their unique electron donating and transporting capabilities, along with their special propeller starburst molecular structure, make them highly efficient in solar cell applications. This is particularly evident in organic photovoltaic functional materials, where triarylamine as an electron donor has significantly improved the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells (Ning & Tian, 2009).

Extraction of Chromium(VI)

Triisooctylamine, a derivative of triisopentylamine, has been employed for extracting Chromium(VI) from various acid solutions. This extraction is based on an ion-exchange reaction, which is prominent in amine-Cr(VI) extraction systems. The study demonstrates that at low acidities, the ion-exchange mechanism is predominant, while at higher acidities, Chromium(VI) is coextracted with acids like HCl or HBr (Huang, Chen, & Kuo, 1991).

Ammonia Substitute in Tetrazole Synthesis

Tritylamine, another derivative, acts as an effective ammonia surrogate in the Ugi tetrazole synthesis. This is important as N-Unsubstituted α-aminotetrazoles, which are synthesized through this method, have significant biological activities. The process offers an alternative route to access difficult-to-obtain derivatives (Zhao, Boltjes, Herdtweck, & Dömling, 2013).

Separation of Metals

Triisooctylamine is also effective in the separation of metals. It has been used to completely separate copper from cobalt in chloride-containing aqueous solutions. This demonstrates its potential in metal recovery and purification processes (Logeat, Mankowski, Molinier, & Lenzi, 1982).

Corrosion Inhibition

Tributylamine, a compound related to triisopentylamine, has been studied for its potential as a volatile inhibitor of hydrogen sulfide corrosion in steels. This shows its applicability in preventing corrosion, especially in environments where hydrogen sulfide is present (Kashkovskiy, Kuznetsov, & Kazansky, 2012).

Construction Material Admixtures

In the construction industry, triisopropanolamine is used as an admixture to accelerate the setting and hardening process of cement pastes. This demonstrates its utility in enhancing the properties of construction materials (Aggoun, Cheikh-Zouaoui, Chikh, & Duval, 2008).

Safety And Hazards

Triisopentylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s labeled with the GHS05 pictogram, indicating that it’s a skin corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Relevant Papers

One relevant paper titled “High-Performance Kinetic Hydrate Inhibition with Poly(N-isopropyl methacrylamide) and Triisopentylamine Oxide Surprising Concentration-Dependent Results” discusses the use of Triisopentylamine in combination with Poly(N-isopropyl methacrylamide) for kinetic hydrate inhibition . The paper highlights the exceptional performance of this blend, better than any other blend observed so far .

properties

IUPAC Name

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVUSSUOYHTOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060946
Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow or colorless liquid; [Sigma-Aldrich MSDS]
Record name Triisopentylamine
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Product Name

Triisopentylamine

CAS RN

645-41-0
Record name 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-
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Record name Triisopentylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
R Ghosh, J Pomicpic, MA Kelland - Energy & Fuels, 2023 - ACS Publications
Kinetic hydrate inhibitors (KHIs) are mostly used to prevent the deposition of gas hydrates in gas and condensate production flow lines. The main component in a KHI formulation is a …
Number of citations: 2 pubs.acs.org
ML Bieganowska, A Rompała - Journal of liquid chromatography & …, 1999 - Taylor & Francis
… been chromatographed on silica gel and diol-modified silica HPTLC plates using non-aqueous binary mobile phase sometimes containing the ion-association reagent triisopentylamine…
Number of citations: 2 www.tandfonline.com
IP Alimarin, IM Gibalo, NA Ivanov… - Radiokhimiya 11: 515-20 …, 1969 - osti.gov
… by solvent extraction using dioctylamine or triisopentylamine; NIOBIUM/separation from hydrochloric acid solutions by solvent extraction using dioctylamine or triisopentylamine …
Number of citations: 0 www.osti.gov
JN Jhou, CW Cheng, FE Hong - Journal of the Chinese …, 2020 - Wiley Online Library
… form the reaction of 2a_BQ with triisopentylamine under similar reaction conditions. On first … is in fact from the isopentyl group of the used triisopentylamine. In addition, 4d was yielded in …
Number of citations: 2 onlinelibrary.wiley.com
R Ghosh, MA Kelland - Energy & Fuels, 2021 - ACS Publications
… isobutyl glycol ether as the solvent, a solution of 1000 ppm low-molecular-weight (4700 g/mol) PNIPMAm (20.1% solution in isobutyl glycol ether) with 1000 ppm triisopentylamine oxide …
Number of citations: 8 pubs.acs.org
H Nakayama, R Yamada - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
… triisopentylamine with isopentyl iodide in ethyl acetate, and was subsequently purified by repeated recrystallization from an ethyl acetate-acetone mixture.ºl Both triisopentylamine and …
Number of citations: 1 www.journal.csj.jp
A Petruczynik - JPC-Journal of Planar Chromatography-Modern …, 2010 - akjournals.com
… not separated by mobile phases containing triisopentylamine and trioctylamine, were poorly … by use of those containing diethanolamine and triisopentylamine, and for 8OHQ by use of …
Number of citations: 3 akjournals.com
JF O'Brian, JD Morrison - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… The questionaire then commences, and since the base peak of triisopentylamine is neither 30 or 44 it is concluded that this compound does not contain the structures -CH2NH,, -CH(…
Number of citations: 2 www.publish.csiro.au
H Nakayama, K Nakamura, Y Haga… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… Triisopentylamine, isopentyl iodide and all the carboxylic acids and some of the dicarboxylic acids were reagent grade commercial materials and used without further purification. Seven …
Number of citations: 10 www.journal.csj.jp
M Dalene, L Mathiasson, JÅ Jönsson - Journal of Chromatography A, 1981 - Elsevier
Amines with chain lengths between one and fifteen carbon atoms were determined accurately at sub ppm levels by direct sample injection into a gas chromatograph. The amines were …
Number of citations: 65 www.sciencedirect.com

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